molecular formula C8H15NO9S2 B12089245 Methyl glucosinolate CAS No. 497-77-8

Methyl glucosinolate

Cat. No.: B12089245
CAS No.: 497-77-8
M. Wt: 333.3 g/mol
InChI Key: UBTOEGCOMHAXGV-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt: is a chemical compound with the molecular formula C8H14KNO10S2 and a molecular weight of 387.42576 g/mol . It is also known by other names such as Glucocapparin, potassium salt . This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a sulfooxyethanimidate group.

Preparation Methods

The synthesis of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves several steps. One common method includes the reaction of beta-D-glucopyranose with a thio group and subsequent introduction of the sulfooxyethanimidate group . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves its interaction with specific molecular targets. The sulfooxyethanimidate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt can be compared with similar compounds such as:

The uniqueness of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Methyl glucosinolate, also known as glucocapparin, is a significant member of the glucosinolate family, which are sulfur-containing compounds predominantly found in plants of the Brassicaceae family. This article explores the biological activities associated with this compound, focusing on its health benefits, mechanisms of action, and implications for agriculture and human health.

Overview of Methyl Glucosinolates

  • Chemical Structure : this compound is characterized by its thioglucoside structure, which allows for hydrolysis into various biologically active compounds.
  • Sources : Primarily found in cruciferous vegetables like cabbage, broccoli, and kale, this compound is part of the plant's defense mechanism against herbivores and pathogens.

Biological Activities

The biological activities of this compound are largely attributed to its hydrolysis products, which include isothiocyanates (ITCs), thiocyanates, and nitriles. These compounds exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Hydrolysis products from this compound have demonstrated antimicrobial effects against various pathogens. For instance, isothiocyanates are known to inhibit the growth of bacteria and fungi, making them potential candidates for natural preservatives in food .
  • Anticancer Properties : Research indicates that ITCs derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of detoxification enzymes and antioxidant activity .
  • Anti-inflammatory Effects : this compound and its derivatives have been shown to possess anti-inflammatory properties, which may be beneficial in managing chronic inflammatory diseases .
  • Allelopathic Effects : The breakdown products can influence plant growth and development by suppressing the germination and growth of competing plant species .

The biological activity of this compound is primarily mediated through its hydrolysis by the enzyme myrosinase. This enzymatic reaction occurs upon tissue damage (e.g., herbivory), leading to the release of bioactive compounds. The pathway includes:

  • Enzymatic Hydrolysis : Myrosinase catalyzes the conversion of this compound into various active forms.
  • Compartmentalization : In intact plant tissues, myrosinase is stored separately from glucosinolates to prevent premature activation .

Case Study 1: Antimicrobial Activity

A study demonstrated that the hydrolysis products of this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that concentrations as low as 0.5 mM could inhibit bacterial growth effectively.

Case Study 2: Cancer Prevention

In a clinical trial involving broccoli extract rich in ITCs derived from this compound, participants showed a marked reduction in biomarkers associated with cancer risk after regular consumption over six weeks. This suggests a potential role for dietary intake of cruciferous vegetables in cancer prevention strategies.

Data Summary

Biological ActivityMechanismSource
AntimicrobialInhibition of bacterial growthHydrolysis products (ITCs)
AnticancerInduction of apoptosisITCs acting on cancer cell pathways
Anti-inflammatoryModulation of inflammatory markersHydrolyzed products
AllelopathicSuppression of competitor plantsDirect effects on seed germination

Properties

CAS No.

497-77-8

Molecular Formula

C8H15NO9S2

Molecular Weight

333.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+

InChI Key

UBTOEGCOMHAXGV-YCRREMRBSA-N

Isomeric SMILES

C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

melting_point

207 - 209 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.